molecular formula C13H16N4O2S B15045438 2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid

2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid

Cat. No.: B15045438
M. Wt: 292.36 g/mol
InChI Key: LKKBYTOGPYPPQI-YBEGLDIGSA-N
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Description

2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a cyclohexyl group, and a carbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine-4-carboxylic acid derivative. This can be achieved through various methods, including the oxidation of pyridine derivatives or the carboxylation of pyridine using Grignard reagents . The cyclohexyl group can be introduced through cycloaddition reactions or by using cyclohexyl derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and cyclohexyl-containing molecules, such as:

Uniqueness

What sets 2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

2-[(2Z)-2-(carbamothioylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H16N4O2S/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10-

InChI Key

LKKBYTOGPYPPQI-YBEGLDIGSA-N

Isomeric SMILES

C1CC/C(=N/NC(=S)N)/C(C1)C2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1CCC(=NNC(=S)N)C(C1)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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